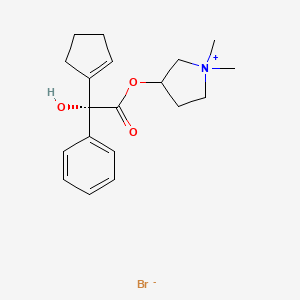
Dehydro glycopyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro glycopyrrole is a synthetic compound that belongs to the class of quaternary ammonium compounds It is structurally related to glycopyrrolate, a well-known anticholinergic agent this compound is characterized by its unique chemical structure, which includes a pyrrolidinium ring and a dehydro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dehydro glycopyrrole typically involves the reaction of glycopyrrolate with specific reagents under controlled conditions. One common method involves the use of a dehydrogenation agent to remove hydrogen atoms from glycopyrrolate, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the dehydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions: Dehydro glycopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Dehydro glycopyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: this compound is investigated for its potential therapeutic applications, such as its use as an anticholinergic agent in the treatment of various medical conditions.
Industry: The compound is utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Dehydro glycopyrrole exerts its effects by interacting with muscarinic receptors in the body. These receptors are part of the parasympathetic nervous system and are involved in various physiological processes. By binding to these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter, leading to a reduction in smooth muscle contractions and secretions. This mechanism is similar to that of glycopyrrolate, but the presence of the dehydro moiety may confer unique properties and effects.
Comparaison Avec Des Composés Similaires
Dehydro glycopyrrole is structurally and functionally related to several other compounds, including:
Glycopyrrolate: A widely used anticholinergic agent with similar receptor binding properties.
Atropine: Another anticholinergic agent with a different chemical structure but similar pharmacological effects.
Scopolamine: An anticholinergic compound used for its effects on the central nervous system.
Uniqueness: this compound stands out due to its dehydro moiety, which may enhance its stability and binding affinity to muscarinic receptors. This unique structural feature could potentially lead to improved therapeutic efficacy and reduced side effects compared to other anticholinergic agents.
Propriétés
Formule moléculaire |
C19H26BrNO3 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) (2S)-2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1 |
Clé InChI |
HLKFQJFWZXEVMJ-PZBUXUTESA-M |
SMILES isomérique |
C[N+]1(CCC(C1)OC(=O)[C@](C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
SMILES canonique |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





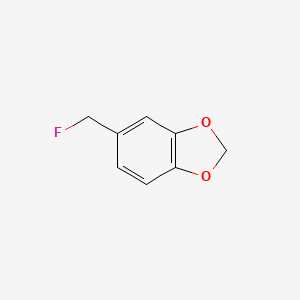

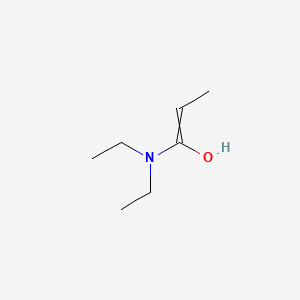

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)

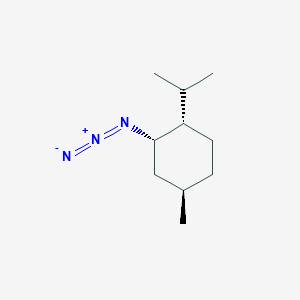
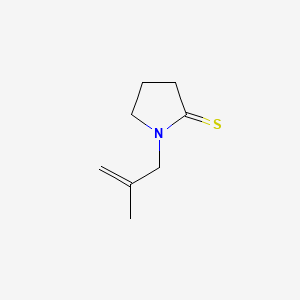

![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
